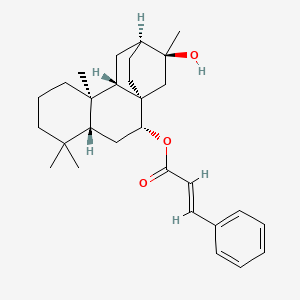
Spiratisanin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiratisanin B is a naturally occurring diterpenoid compound isolated from the whole plants of Spiraea japonica. It features a phenylacryloxyl substituted ent-atisane skeleton, which is a unique structural characteristic among diterpenoids . The molecular formula of this compound is C29H40O3, and it has a molecular weight of 436.63 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Spiratisanin B involves the extraction from Spiraea japonica. The process typically includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The whole plants of Spiraea japonica are harvested, dried, and subjected to solvent extraction to isolate this compound. The extracted compound is then purified using chromatographic techniques to achieve high purity levels .
化学反応の分析
Types of Reactions: Spiratisanin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the phenylacryloxyl substituted ent-atisane skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
Spiratisanin B has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of diterpenoids.
Biology: this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial effects.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Spiratisanin B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes and receptors involved in these processes.
類似化合物との比較
Spiratisanin A: Another diterpenoid isolated from with a similar phenylacryloxyl substituted ent-atisane skeleton.
Spiratisanin C: A structurally related compound with slight variations in its chemical structure.
Spiramine A and Spiradine F: Known atisine diterpene alkaloids isolated from the same plant source.
Uniqueness: Spiratisanin B is unique due to its specific phenylacryloxyl substituted ent-atisane skeleton, which distinguishes it from other diterpenoids. Its unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C29H40O3 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
[(1R,2R,4R,9R,10S,12S,13S)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3/b12-11+/t21-,22+,23-,24+,27+,28-,29+/m0/s1 |
InChIキー |
MEPUSQCBPSPYRT-LNNCMZRWSA-N |
異性体SMILES |
C[C@@]12CCCC([C@H]1C[C@H]([C@]34[C@H]2C[C@H](CC3)[C@@](C4)(C)O)OC(=O)/C=C/C5=CC=CC=C5)(C)C |
正規SMILES |
CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13433507.png)
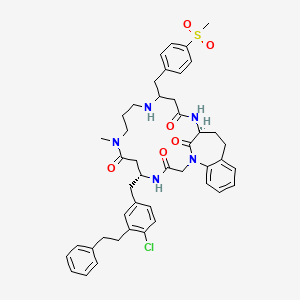
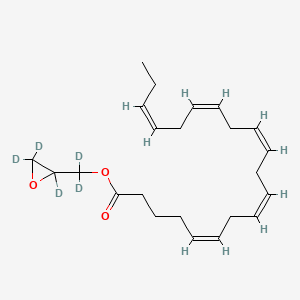
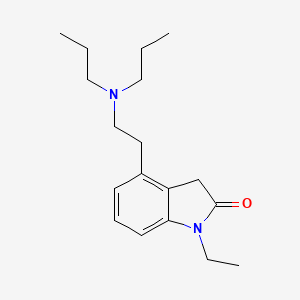
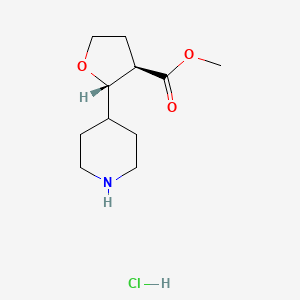
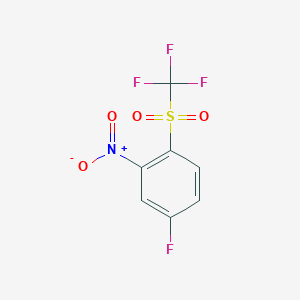

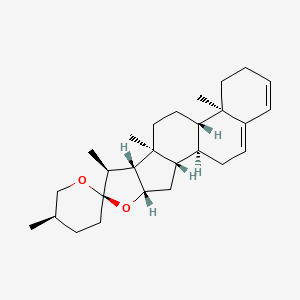
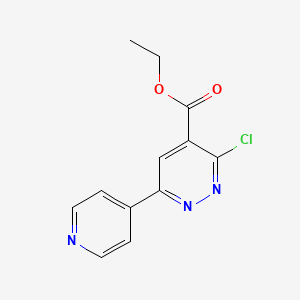
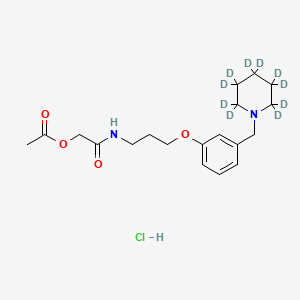


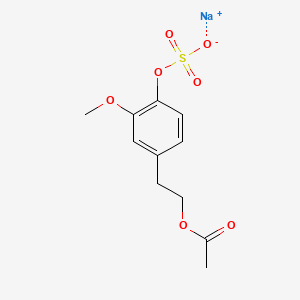
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
